(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine, also known as 4,5-dihydro-5-methyl-1,3-oxazole-2-amine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic amine that possesses unique properties and has been used in a variety of scientific applications. In
Mechanism of Action
The mechanism of action of (5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various biological processes. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
(5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in a variety of scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Future Directions
There are several future directions for the study of (5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine. One direction is to further investigate its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block in the synthesis of other compounds. Additionally, further studies are needed to fully understand its mechanism of action and optimize its potential therapeutic effects.
Synthesis Methods
The synthesis of (5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine can be achieved using various methods. One of the most common methods is the reaction of 5-methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazole-2-carboxylic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 5-methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazole-2-carboxylic acid with N-methyl-N-(trimethylsilyl)amine, followed by the removal of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
Scientific Research Applications
(5S)-5-Methyl-(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine1,3-oxazol-2-amine has been used in a variety of scientific research applications. It has been studied as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a building block in the synthesis of other compounds, such as heterocyclic compounds and peptides.
properties
IUPAC Name |
(5S)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKVNRMZIOKGZ-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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